Welcome to the BenchChem Online Store!
molecular formula C9H11ClN2O2 B8276568 6-chloro-3-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one

6-chloro-3-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one

Cat. No. B8276568
M. Wt: 214.65 g/mol
InChI Key: XMPFRVVLKIZLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09085578B2

Procedure details

A mixture of 6-hydroxy-3-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one obtained in Reference Example 25 (210 mg) and phosphorus oxychloride (6 mL) was stirred at 100° C. for 2 hr. The mixture was allowed to be cooled to room temperature, the solvent was evaporated under reduced pressure, and the residue was subjected to azeotropy with toluene to give a residue. The residue was dissolved in water (10 mL), and the solution was basified with saturated aqueous sodium hydrogen carbonate solution (30 mL) under ice-cooling. The mixture was extracted with ethyl acetate, and the organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give a residue. The residue was purified by chromatography (hexane/ethyl acetate) to give the title compound (125 mg).
Name
6-hydroxy-3-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 25
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[CH:6][N:5]([CH:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[C:4](=[O:14])[CH:3]=1.P(Cl)(Cl)([Cl:17])=O.C(=O)([O-])O.[Na+]>O>[Cl:17][C:2]1[N:7]=[CH:6][N:5]([CH:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[C:4](=[O:14])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
6-hydroxy-3-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(N(C=N1)C1CCOCC1)=O
Step Two
Name
Example 25
Quantity
210 mg
Type
reactant
Smiles
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to be cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(N(C=N1)C1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.